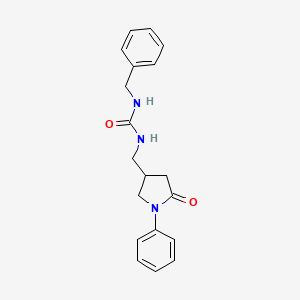

1-Benzyl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

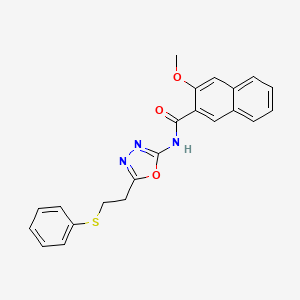

1-Benzyl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is a chemical compound with the molecular formula C19H21N3O2 and a molecular weight of 323.396. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to undergo various chemical reactions. The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research led by B. Shankar et al. (2017) involved synthesizing a series of novel urea derivatives, showing promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as moderate to good efficacy against fungal pathogens. The study also highlighted the compounds' cytotoxicity against cervical cancer (HeLa) cell lines, showcasing the potential for developing new therapeutic agents (Shankar et al., 2017).

Enantioselective Catalysis

A study by S. Reisman, A. Doyle, and E. Jacobsen (2008) demonstrated the use of chiral urea and thiourea derivatives as catalysts for enantioselective substitution reactions, suggesting their utility in asymmetric synthesis. This research opens pathways for the development of novel catalytic methods in organic synthesis (Reisman, Doyle, & Jacobsen, 2008).

Inhibitors of Rho Associated Protein Kinases

Roberta Pireddu et al. (2012) identified potent ROCK inhibitors among 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, highlighting the significant differences in activity based on the presence of a benzylic stereogenic center. This study illustrates the therapeutic potential of urea derivatives as kinase inhibitors, with implications for treating various diseases (Pireddu et al., 2012).

Antioxidant Activity

S. George et al. (2010) explored the antioxidant activity of specific urea derivatives, indicating a promising avenue for the development of new antioxidants that could be beneficial in preventing oxidative stress-related diseases (George et al., 2010).

Anticancer and Enzyme Inhibition

Research by Sana Mustafa, S. Perveen, and Ajmal Khan (2014) on urea derivatives exhibited potential for urease, β-glucuronidase, and phosphodiesterase enzyme inhibition, along with observations of effects on a prostate cancer cell line. These findings suggest urea derivatives as candidates for developing new therapeutic agents with enzyme inhibition capabilities (Mustafa, Perveen, & Khan, 2014).

Future Directions

The future directions for research on 1-Benzyl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea and similar compounds involve further exploration of their medicinal properties for the treatment of various pathological conditions . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of interest .

properties

IUPAC Name |

1-benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-18-11-16(14-22(18)17-9-5-2-6-10-17)13-21-19(24)20-12-15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPABWKUTVOJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)

![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2745208.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2745213.png)

![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)

![N-(1-cyano-2-phenylethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2745219.png)

![ethyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2745223.png)